

Comparative Guide to the Biological Targets of N-Methylcorydaldine

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Compound of Interest

Compound Name: N-Methylcorydaldine

Cat. No.: B1206698

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **N-Methylcorydaldine** and its biological targets, with a primary focus on its role as an inhibitor of the gastric proton pump, H⁺/K⁺-ATPase. This document outlines its performance against other known inhibitors and provides detailed experimental data and protocols for researchers in drug discovery and development.

Primary Biological Target: Gastric H⁺/K⁺-ATPase

N-Methylcorydaldine, an isoquinoline alkaloid, has demonstrated significant anti-ulcer properties primarily through the inhibition of the gastric H⁺/K⁺-ATPase.[1] This enzyme is the final step in the pathway for acid secretion in the stomach and is a key target for drugs treating acid-related disorders.

Comparative Analysis of H⁺/K⁺-ATPase Inhibitors

To objectively assess the efficacy of **N-Methylcorydaldine**, its inhibitory activity is compared against a panel of established proton pump inhibitors (PPIs) and other H⁺/K⁺-ATPase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and inhibitory constant (K_i) values for these compounds. A specific IC₅₀ value for **N-Methylcorydaldine**'s direct inhibition of H⁺/K⁺-ATPase is not yet publicly available in the reviewed literature, which is a critical gap for a direct quantitative comparison. However, its anti-secretory activity has been noted to be comparable in efficacy to standard drugs like omeprazole.[1]

Compound	Type of Inhibition	IC ₅₀ (μM)	K _i (μM)
N-Methylcorydaldine	H ⁺ /K ⁺ -ATPase Inhibitor	Not Available	Not Available
Omeprazole	Irreversible PPI	5.8	-
Pantoprazole	Irreversible PPI	6.8	-
Lansoprazole	Irreversible PPI	Not specified	-
Rabeprazole	Irreversible PPI	Not specified	-
SCH28080	Reversible, K ⁺ -competitive	0.02 (20 nM)	0.12
Vonoprazan (TAK-438)	Reversible, K ⁺ -competitive	0.017-0.019 (17-19 nM)	0.01 (10 nM)

Note: IC₅₀ and K_i values can vary depending on the experimental conditions (e.g., pH, enzyme source). The data presented here is for comparative purposes.

Secondary and Potential Biological Targets

While the primary focus of research on **N-Methylcorydaldine** has been its anti-secretory effects, some studies suggest other potential biological activities:

- **Neuroprotective Effects:** Research indicates that **N-Methylcorydaldine** may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to neurodegenerative diseases like Alzheimer's disease.[1]
- **Anticancer Properties:** The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including hepatocarcinoma and acute myeloid leukemia cells, showing selective cytotoxicity.[1]
- **Dopaminergic and Serotonergic Systems:** The mode of action of **N-Methylcorydaldine** may involve interactions with central nervous system pathways, specifically targeting dopaminergic and serotonergic receptors.[2]

Further research is required to fully elucidate the mechanisms and significance of these potential secondary targets.

Experimental Protocols

H⁺/K⁺-ATPase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against gastric H⁺/K⁺-ATPase.

1. Preparation of H⁺/K⁺-ATPase-enriched Microsomes:

- Obtain fresh porcine or rabbit gastric mucosa.
- Homogenize the tissue in a buffered sucrose solution.
- Perform differential centrifugation to isolate the microsomal fraction containing the H⁺/K⁺-ATPase.
- The final pellet is resuspended in a suitable buffer and stored at -80°C.

2. ATPase Activity Assay:

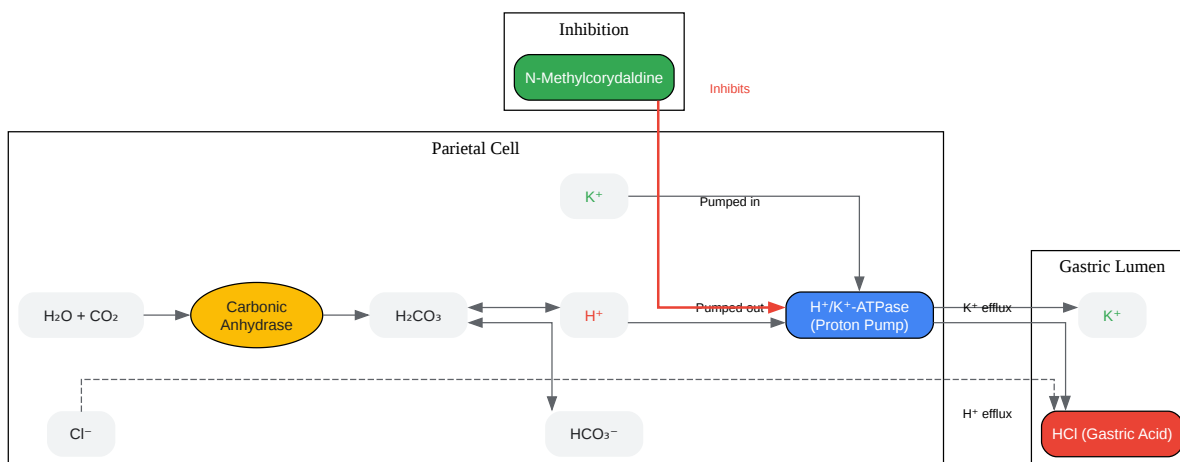
- The assay measures the rate of ATP hydrolysis by the enzyme, which is quantified by measuring the amount of inorganic phosphate (Pi) released.
- The reaction mixture typically contains:
 - H⁺/K⁺-ATPase-enriched microsomes
 - Buffer (e.g., Tris-HCl) at a specific pH (e.g., 7.4)
 - Mg²⁺ (as MgCl₂)
 - K⁺ (as KCl) to stimulate the enzyme
 - The test compound (e.g., **N-Methylcorydaldine**) at various concentrations.
- The reaction is initiated by the addition of ATP.

- After a defined incubation period at 37°C, the reaction is stopped by adding a quenching solution (e.g., trichloroacetic acid).
- The amount of released Pi is determined colorimetrically (e.g., using the Fiske-Subbarow method).
- The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of Gastric Acid Secretion

The following diagram illustrates the final step of gastric acid secretion, which is the target of **N-Methylcorydaldine**.

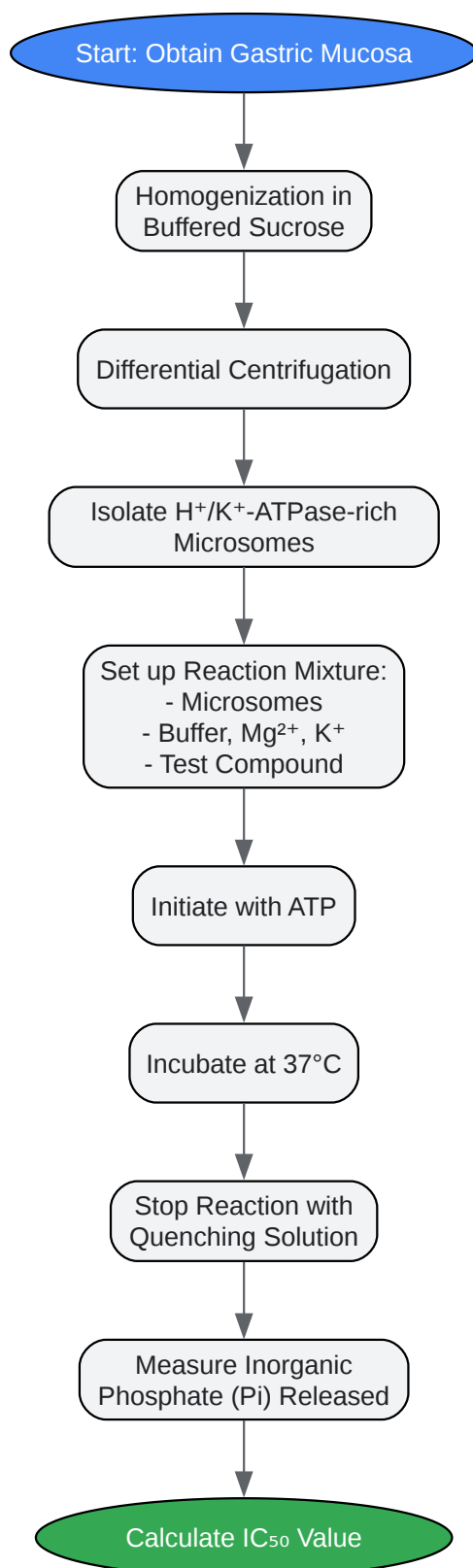


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Caption: Mechanism of H⁺/K⁺-ATPase and its inhibition by **N-Methylcorydaldine**.

Experimental Workflow for H⁺/K⁺-ATPase Inhibition Assay

The diagram below outlines the key steps in determining the inhibitory potential of a compound on H⁺/K⁺-ATPase activity.



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Caption: Workflow for determining H⁺/K⁺-ATPase inhibition.

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